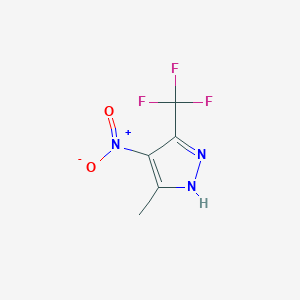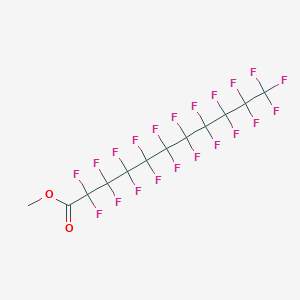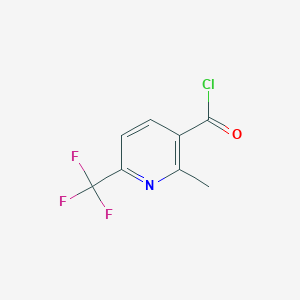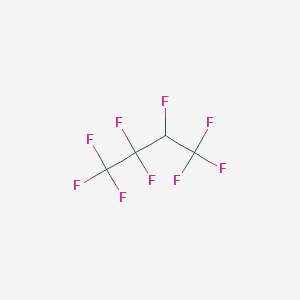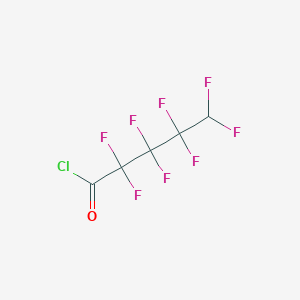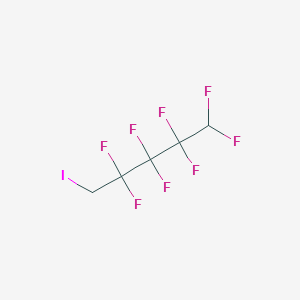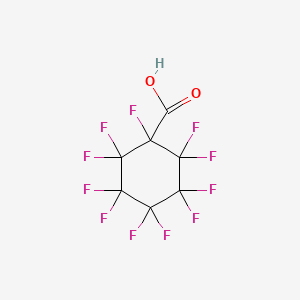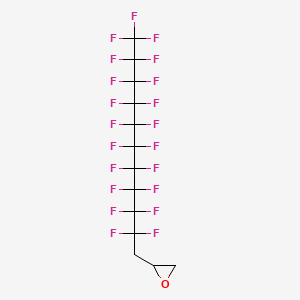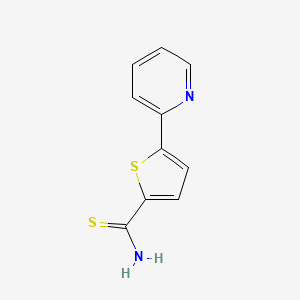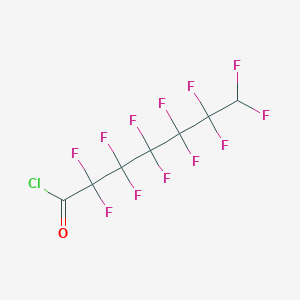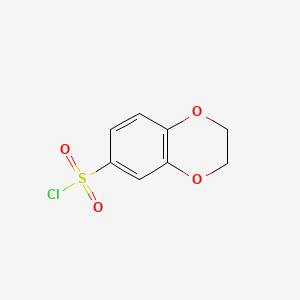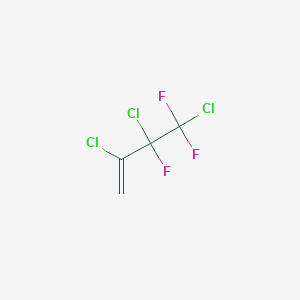
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is a halogenated organic compound with the molecular formula C4H2Cl3F3 It is characterized by the presence of both chlorine and fluorine atoms attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene typically involves the halogenation of butene derivatives. One common method includes the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with a suitable base under controlled conditions to introduce the desired halogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and phase-transfer agents can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions: 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace halogen atoms.
Addition Reactions: Electrophiles like hydrogen halides or nucleophiles like water can add across the double bond.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Formation of derivatives with different functional groups.
Addition Reactions: Formation of saturated compounds with added electrophiles or nucleophiles.
Oxidation and Reduction Reactions: Formation of alcohols, ketones, or other oxidized/reduced products.
科学研究应用
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene involves its interaction with molecular targets through its halogen atoms and double bond. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, influencing their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction.
相似化合物的比较
- 4-Bromo-1,1,2-trifluoro-1-butene
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Comparison: 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to similar compounds. For example, 4-Bromo-1,1,2-trifluoro-1-butene contains bromine instead of chlorine, leading to different reactivity and applications. Similarly, 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione has a different structural framework, affecting its chemical behavior and uses.
属性
IUPAC Name |
2,3,4-trichloro-3,4,4-trifluorobut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3F3/c1-2(5)3(6,8)4(7,9)10/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNITLQHAQGMNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Cl)(F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380278 |
Source


|
| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-98-9 |
Source


|
| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
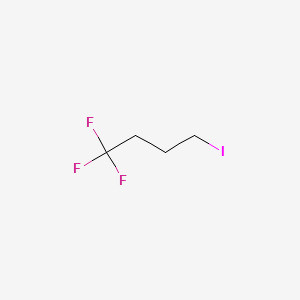

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)
